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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B13426403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of VTP50469
fumarate, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage
Leukemia (MLL) interaction, for the treatment of hematological malignancies. VTP50469 has
demonstrated significant anti-leukemic activity in both in vitro and in vivo models, particularly in
leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c+).

Core Mechanism of Action

VTP50469 functions by disrupting the critical protein-protein interaction between Menin and the
N-terminus of MLL1 (or MLL fusion proteins). This interaction is essential for the oncogenic
activity of MLL fusion proteins, which drive leukemogenesis by aberrantly regulating gene
expression. By inhibiting this interaction, VTP50469 leads to the displacement of the Menin-
MLL complex from chromatin, a reduction in the expression of key MLL target genes such as
HOXA9 and MEIS1, and subsequent induction of apoptosis and cellular differentiation in
malignant cells.[1]

Quantitative In Vitro Efficacy

VTP50469 exhibits potent and selective cytotoxic activity against a panel of human leukemia
cell lines with MLL rearrangements and NPM1 mutations. The compound has a high binding
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affinity for Menin with a Ki of 104 pM.[2][3][4] The half-maximal inhibitory concentrations (IC50)
for cell proliferation are in the low nanomolar range for sensitive cell lines, while cell lines
without MLL rearrangements are significantly less sensitive.[2][4]

Cell Line Subtype Fusion/Mutation IC50 (nM)
MOLM13 AML MLL-AF9 13[2][4]
MV4;11 AML MLL-AF4 17[2][4]
RS4;11 B-ALL MLL-AF4 25[2][4]
KOPN8 B-ALL MLL-ENL 15[2][4]
SEMK2 B-ALL MLL-AF4 27[2][4]
THP1 AML MLL-AF9 37[2][4]
NOMO1 AML MLL-AF9 30[2][4]
ML2 AML MLL-AF6 16[2][4]
EOL1 AML MLL-AF9 20[2][4]
HB11;19 B-ALL MLL-ENL 36[2][4]
OCI-AML3 AML NPM1c+ 18
Murine MLL-AF9 AML MLL-AF9 15[2][4]

In Vivo Preclinical Efficacy in Xenograft Models

The anti-leukemic activity of VTP50469 has been demonstrated in multiple patient-derived
xenograft (PDX) models of MLL-rearranged and NPM1-mutant acute leukemia. Oral
administration of VTP50469 resulted in a significant reduction in leukemia burden and a
prolonged survival advantage in treated animals.[5]
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Model Type

Treatment

Dosing Regimen

Key Outcomes

MLL-r B-ALL PDX

VTP50469

120 mg/kg, PO, BID x
28 days

Maintained complete
responses in 6 out of
7 PDXs. Significant
reduction in leukemia
infiltration in spleen

and bone marrow.[6]

MLL-r AML PDX

VTP50469

50 mg/kg, BID, IP x 28
days (VTP-49477, a

close analog)

Significant reduction
of leukemia burden in
bone marrow (2-fold),
spleen (3-fold), and
peripheral blood (6-
fold).

NPMlc+ AML PDX

VTP50469

0.1% in chow (~175
mg/kg/day) x 28 days

Dramatic reduction in
human leukemia cells
in peripheral blood,
spleen, and bone

marrow.[7]

MLL-r B-ALL & AML
PDXs

VTP50469

0.1% in chow

Significant reduction
of leukemia burden
and prolonged

survival.[5]

MV4;11 Xenograft

VTP50469

15, 30, and 60 mg/kg,
PO, BID x 28 days

Significant survival
advantage across all

dosage levels.[1]

Notably, at highly effective doses, VTP50469 did not lead to detectable toxicity, with no

significant weight loss or alterations in normal peripheral blood counts observed in the treated

mice.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay
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Human leukemia cell lines were cultured in appropriate media and seeded in multi-well plates.
Cells were treated with a concentration range of VTP50469 fumarate or DMSO as a vehicle
control. After a 72-hour incubation period, cell viability was assessed using a commercial assay
such as CellTiter-Glo®. The IC50 values were calculated from the dose-response curves.

Apoptosis and Differentiation Assays

For apoptosis analysis, MLL-rearranged B-ALL cell lines were treated with VTP50469 in a
dose-dependent manner. At early time points, cells were harvested, stained with Annexin V and
a viability dye (e.qg., propidium iodide), and analyzed by flow cytometry. For differentiation
studies, MLL-rearranged AML cell lines were exposed to VTP50469 for 4-6 days. The
expression of myeloid differentiation markers, such as CD11b, was quantified by flow
cytometry.[1][2][4]

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

MLL-rearranged cell lines (e.g., MOLM13, RS4;11) were treated with VTP50469 or DMSO for a
specified period. Chromatin was cross-linked with formaldehyde, sonicated to generate
fragments, and immunoprecipitated with antibodies specific for Menin, MLL1 (N-terminus), or
DOT1L. The immunoprecipitated DNA was then purified, and sequencing libraries were
prepared for high-throughput sequencing to map the genome-wide occupancy of these
proteins.

RNA Sequencing (RNA-seq)

MOLM13 and RS4;11 cells were treated with VTP50469 or DMSO for 2 and 7 days. Total RNA
was extracted, and library preparation was performed to generate cDNA libraries for
sequencing. This analysis allowed for the assessment of global gene expression changes
following treatment, identifying the downregulation of MLL-fusion target genes.[1]

In Vivo Xenograft Studies

Patient-derived leukemia cells or human leukemia cell lines were intravenously injected into
immunodeficient mice (e.g., NSG mice). Once leukemia was established, mice were
randomized into treatment and control groups. VTP50469 fumarate was administered orally,
either by gavage at specified doses (e.g., 15-120 mg/kg, twice daily) or formulated in the chow.
[1][6] Leukemia progression was monitored by flow cytometric analysis of human CD45+ cells
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in the peripheral blood. Efficacy was determined by the reduction in leukemia burden in the
peripheral blood, bone marrow, and spleen, as well as by overall survival.[1]

Visualizations
Signaling Pathway of VTP50469 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in
models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

o 3. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for
MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

e 4. | BioWorld [bioworld.com]
» 5. answers.childrenshospital.org [answers.childrenshospital.org]
6. file.glpbio.com [file.glpbio.com]

e 7. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft
Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Preclinical Evaluation of VTP50469 Fumarate in
Hematological Malignancies: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13426403#preclinical-evaluation-of-
vtp50469-fumarate-in-hematological-malignancies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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